Product packaging for 6-Bromo-7-fluorobenzo[b]furan-3(2H)-one(Cat. No.:)

6-Bromo-7-fluorobenzo[b]furan-3(2H)-one

Cat. No.: B15205257
M. Wt: 231.02 g/mol
InChI Key: CDJGWJMVPZKFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-7-fluorobenzo[b]furan-3(2H)-one (CAS 1344891-91-3) is a high-value heterocyclic building block employed in organic synthesis and pharmaceutical research . This compound features a benzofuranone core functionalized with both bromo and fluoro substituents, making it a versatile precursor for further derivatization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . With a molecular formula of C 8 H 4 BrFO 2 and a molecular weight of 231.02 g/mol, it is characterized as a solid and should be stored at 2-8°C to maintain stability . The presence of bromine and fluorine on the aromatic system is particularly valuable for modulating the electronic properties, metabolic stability, and binding affinity of potential drug candidates, making this compound a useful intermediate in medicinal chemistry programs . It is supplied with a purity of 98% or higher, ensuring reliability and consistency in experimental results . Disclaimer: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrFO2 B15205257 6-Bromo-7-fluorobenzo[b]furan-3(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrFO2

Molecular Weight

231.02 g/mol

IUPAC Name

6-bromo-7-fluoro-1-benzofuran-3-one

InChI

InChI=1S/C8H4BrFO2/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2H,3H2

InChI Key

CDJGWJMVPZKFPN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C(=C(C=C2)Br)F

Origin of Product

United States

Reactivity and Derivatization Strategies of 6 Bromo 7 Fluorobenzo B Furan 3 2h One Scaffolds

Chemical Transformations at the Bromine Moiety

The bromine atom at the C-6 position of the benzofuranone ring is a prime handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. nih.gov The 6-bromo position of the scaffold is well-suited for these transformations.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form biaryl structures and is tolerant of a wide array of functional groups. libretexts.orgnih.gov For the 6-bromo-7-fluorobenzo[b]furan-3(2H)-one scaffold, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C-6 position. rsc.orgugr.es The choice of catalyst, ligand, and base is crucial for achieving high yields, with systems like Pd(OAc)₂ and sterically bulky phosphine ligands being effective for coupling heteroaryl boronic acids. nih.gov

The Heck reaction (also known as the Mizoroki-Heck reaction) couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmychemblog.com This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.orglibretexts.org The reaction provides a direct method for the vinylation of the benzofuranone core. A wide range of functional groups on the alkene component, such as esters and nitriles, are generally well-tolerated. mychemblog.com

Table 1: Potential Products from Cross-Coupling Reactions
Reaction TypeCoupling PartnerPotential Product StructureProduct Name
Suzuki-MiyauraPhenylboronic acid7-Fluoro-6-phenylbenzo[b]furan-3(2H)-one7-Fluoro-6-phenylbenzo[b]furan-3(2H)-one
Suzuki-MiyauraPyridin-3-ylboronic acid7-Fluoro-6-(pyridin-3-yl)benzo[b]furan-3(2H)-one7-Fluoro-6-(pyridin-3-yl)benzo[b]furan-3(2H)-one
HeckEthyl acrylateEthyl (E)-3-(7-fluoro-3-oxo-2,3-dihydrobenzo[b]furan-6-yl)acrylateEthyl (E)-3-(7-fluoro-3-oxo-2,3-dihydrobenzo[b]furan-6-yl)acrylate
HeckStyrene7-Fluoro-6-((E)-styryl)benzo[b]furan-3(2H)-one7-Fluoro-6-((E)-styryl)benzo[b]furan-3(2H)-one

Halogen-lithium exchange is a fundamental organometallic reaction used to convert organic halides into highly reactive organolithium species. wikipedia.org This transformation is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.orgnih.gov The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

The resulting 6-lithio-7-fluorobenzo[b]furan-3(2H)-one intermediate is a potent nucleophile and can react with a wide variety of electrophiles. This "quenching" step allows for the introduction of diverse functional groups at the C-6 position. This two-step sequence provides a powerful alternative to cross-coupling reactions for the derivatization of the scaffold.

Table 2: Potential Products from Halogen-Lithium Exchange and Electrophilic Quenching
ElectrophileReagent ExampleFunctional Group IntroducedPotential Product Name
Carbon dioxideCO₂(s)Carboxylic acid (-COOH)7-Fluoro-3-oxo-2,3-dihydrobenzo[b]furan-6-carboxylic acid
AldehydeBenzaldehydeSecondary alcohol (-CH(OH)Ph)7-Fluoro-6-(hydroxy(phenyl)methyl)benzo[b]furan-3(2H)-one
Alkyl halideMethyl iodideMethyl group (-CH₃)7-Fluoro-6-methylbenzo[b]furan-3(2H)-one
Boronic esterIsopropoxyboronic acid pinacol esterBoronic ester (-B(pin))7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan-3(2H)-one

Functional Group Interconversions on the Benzo[b]furan-3(2H)-one Core

The ketone at the C-3 position is another key site for chemical modification. Standard ketone chemistry can be applied to transform this group, thereby altering the electronic and steric properties of the molecule. For example, reduction of the ketone using a mild reducing agent like sodium borohydride would yield the corresponding secondary alcohol, 6-bromo-7-fluoro-2,3-dihydrobenzo[b]furan-3-ol. This alcohol could then serve as a precursor for further reactions, such as esterification or etherification. More complex transformations could involve reactions at the C-2 position, alpha to the carbonyl, via enolate formation, allowing for alkylation or other C-C bond-forming reactions. Various synthetic methods have been developed for the synthesis of benzofuran-3(2H)-one scaffolds, indicating the stability of this core to a range of reaction conditions. organic-chemistry.orgresearchgate.net

Heterocyclic Ring Modifications and Hybrid Molecule Synthesis (e.g., benzofuran-aminoquinazoline hybrids)

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a common approach in drug discovery. The benzofuran (B130515) scaffold can be appended to other heterocyclic systems to create novel hybrid molecules with potentially enhanced biological activity. nih.govnih.gov

A notable example is the synthesis of benzofuran-aminoquinazoline hybrids, which have been investigated as potential enzyme inhibitors. nih.govnih.govresearchgate.net In a typical synthetic approach, an amino-functionalized benzofuran is condensed with a chloro-substituted quinazoline. To apply this strategy to the this compound scaffold, the core would first need to be modified to introduce a suitable functional group for coupling. For instance, the ketone could be converted to an oxime, which can then undergo a Beckmann rearrangement to yield an amide. Subsequent hydrolysis would provide an aminobenzofuran derivative. This amino-functionalized scaffold could then be coupled with a suitable quinazoline partner, such as 6-bromo-4-chloro-2-(4-fluorophenyl)quinazoline, to generate a complex benzofuran-aminoquinazoline hybrid. nih.gov This approach highlights how multi-step synthetic sequences can be employed to transform the initial scaffold into structurally complex and diverse molecular architectures.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 7 Fluorobenzo B Furan 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Structural Confirmation

One-dimensional NMR spectra are crucial for the initial structural verification of 6-bromo-7-fluorobenzo[b]furan-3(2H)-one.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to provide key insights into the aromatic and aliphatic protons. The methylene (B1212753) protons (H2) adjacent to the carbonyl group would likely appear as a singlet. The two aromatic protons would exhibit splitting patterns influenced by both the fluorine and bromine substituents, as well as their relative positions on the benzene (B151609) ring. Their chemical shifts would be in the aromatic region, typically between 7.0 and 8.0 ppm.

¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon (C3) is expected to have a characteristic chemical shift in the downfield region, typically around 190-200 ppm. The chemical shifts of the aromatic carbons will be influenced by the electronegative halogen substituents. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JC-F), providing a clear diagnostic marker.

¹⁹F NMR Spectroscopy : As fluorine-19 is a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive technique for confirming the presence and environment of the fluorine atom. A single resonance is expected for the fluorine atom in this compound. The chemical shift will be indicative of the electronic environment of the fluorine on the aromatic ring, and coupling to nearby protons will provide further structural information.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2 ~ 4.5 - 5.0 (s, 2H) ~ 70 - 80
Aromatic CH ~ 7.0 - 8.0 (m, 2H) ~ 110 - 150
C3 (C=O) - ~ 190 - 200
C-Br - ~ 110 - 120
C-F - ~ 150 - 160 (d, ¹JC-F)

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the protonated aromatic carbons and the methylene carbon at the C2 position.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons, such as the carbonyl carbon and the carbons bearing the bromine and fluorine atoms, by observing their correlations with nearby protons.

Solid-State NMR Applications

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of the compound in the crystalline state. Cross-polarization magic-angle spinning (CP-MAS) ¹³C ssNMR experiments could reveal information about polymorphism and the local environment of the carbon atoms in the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₄BrFO₂), the expected exact mass would be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.

Table 2: Expected HRMS Data for this compound

Ion Calculated Exact Mass (⁷⁹Br) Calculated Exact Mass (⁸¹Br)
[M]⁺ 229.9406 231.9385
[M+H]⁺ 230.9484 232.9464

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample and for identifying any potential impurities or degradation products. By coupling an LC system to a mass spectrometer, a pure mass spectrum of the target compound can be obtained even from a complex mixture. Analysis of the fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation. Key fragmentation pathways would likely involve the loss of CO, Br, and other small fragments from the molecular ion.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the molecular structure of organic compounds. Both IR and UV-Vis spectroscopy offer valuable insights into the functional groups and electronic systems present in this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobabylon.edu.iq The IR spectrum of this compound is expected to be dominated by several key vibrational modes characteristic of its structure.

The most prominent absorption band would be the carbonyl (C=O) stretching vibration of the ketone group within the furanone ring. For related benzofuranone compounds, this peak is typically strong and sharp, appearing in the region of 1720-1780 cm⁻¹. The exact position is influenced by ring strain and the electronic effects of the substituents on the benzene ring.

Other significant vibrational modes would include:

Aromatic C=C Stretching: The benzene ring will exhibit several stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The ether linkage in the furanone ring will produce characteristic stretching bands, typically observed between 1000-1300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group in the furanone ring would appear just below 3000 cm⁻¹.

C-X (Halogen) Stretching: The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds will also have characteristic stretching vibrations. C-F stretches are typically strong and found in the 1000-1400 cm⁻¹ range, while C-Br stretches are found at lower wavenumbers, generally between 500-650 cm⁻¹. spectroscopyonline.com

The combination of these characteristic absorption bands provides a unique "fingerprint" for the molecule, allowing for its identification and structural confirmation.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carbonyl (C=O)Stretching1720 - 1780Strong
Aromatic C=CStretching1450 - 1600Medium to Strong
Ether (C-O-C)Asymmetric & Symmetric Stretching1000 - 1300Medium to Strong
Aromatic C-HStretching> 3000Medium
Aliphatic C-HStretching< 3000Medium
C-F BondStretching1000 - 1400Strong
C-Br BondStretching500 - 650Medium to Strong

In UV-Vis spectroscopy, absorption of radiation leads to electronic transitions between energy levels. uobabylon.edu.iq The spectrum of this compound would be characterized by absorptions due to π → π* and n → π* transitions. The fused aromatic and furanone rings form a conjugated system, which influences the wavelength of maximum absorption (λ_max). shimadzu.com The presence of the bromine and fluorine atoms as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzofuranone. uobabylon.edu.iq

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly documented, analysis of related benzofuranone derivatives allows for a reasoned prediction of its solid-state conformation. mdpi.comresearchgate.netasianpubs.org The core benzofuranone ring system is expected to be nearly planar. The planarity of the molecule would be a key feature, influencing how the molecules pack together in a crystal lattice. researchgate.netvensel.org

Table 2: Predicted Crystallographic Parameters for this compound (Based on Analogs)

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key Intermolecular InteractionsC-H···O hydrogen bonds, Halogen bonding, π-π stacking
Molecular ConformationLargely planar

Benzofuranone scaffolds are present in many biologically active molecules and are of interest in drug discovery, particularly as kinase inhibitors. nih.govacs.org Co-crystallization is a technique used to determine the structure of a small molecule (ligand) bound to its biological target, such as a protein or enzyme. nih.goviucr.org This provides invaluable insight into the binding mode and the specific interactions that are crucial for the ligand's activity. researchgate.net

Although no co-crystallization studies have been reported for this compound specifically, its structural features suggest it could be a candidate for binding to ATP-binding sites in kinases. nih.gov A hypothetical co-crystal structure would likely reveal hydrogen bonding between the carbonyl oxygen and backbone amide groups in the hinge region of a kinase. The halogen atoms could be involved in specific halogen bonding interactions with electron-donating residues in the binding pocket, potentially enhancing binding affinity and selectivity. nih.gov Such studies are critical for structure-based drug design, enabling the optimization of lead compounds to improve their potency and pharmacological properties. nih.gov

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of compounds. asdlib.orgijpsjournal.comchemijournal.com For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be the methods of choice for its characterization. ajpaonline.comspringernature.com

In GC-MS, the compound would first be separated from any impurities based on its volatility and interaction with the GC column. The separated compound would then enter the mass spectrometer, where it is ionized. acs.org The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom. chromforum.org

LC-MS is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. nih.goveurl-pesticides.eu The compound would be separated by HPLC and then introduced into the mass spectrometer. Soft ionization techniques like electrospray ionization (ESI) would typically be used to generate the molecular ion with minimal fragmentation, confirming the molecular weight. researchgate.net Tandem mass spectrometry (MS/MS) could be employed to induce fragmentation, providing valuable structural information for confirmation.

Computational Investigations of 6 Bromo 7 Fluorobenzo B Furan 3 2h One and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a molecule's electronic structure, geometry, and various other physicochemical characteristics. For complex molecules like 6-Bromo-7-fluorobenzo[b]furan-3(2H)-one, these calculations are indispensable.

Density Functional Theory (DFT) for Electronic Structure and Equilibrium Geometry

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in predicting the equilibrium geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms.

For substituted benzofuranone systems, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's stability and conformational preferences. Furthermore, DFT provides insights into electronic properties such as charge distribution, dipole moment, and vibrational frequencies.

Analogous CompoundMethodDipole Moment (Debye)Total Energy (Hartree)
Benzofuran-stilbene hybrid 1B3LYP/6-311G(d,p)2.54-1072.3
Benzofuran-stilbene hybrid 2B3LYP/6-311G(d,p)3.12-1147.8
Thieno[3,2-b]benzofuranB3LYP/6-31G1.05-798.5
Benzothieno[3,2-b]furanB3LYP/6-31G1.18-798.4

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, FMO analysis would be crucial in predicting its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing bromine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity profile. Studies on other halogenated heterocyclic compounds have shown that halogen substitution significantly influences the FMO energies. For example, in a study of halogen-based 17β-HSD1 inhibitors, halogen substitution was found to effectively reduce the HOMO-LUMO energy gap.

The following table presents representative HOMO, LUMO, and energy gap values for analogous benzofuran (B130515) derivatives, illustrating the insights gained from FMO analysis.

Analogous CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
7-methoxy-benzofuran-2-carboxylic acid-6.12-1.934.19
Halogen-substituted steroidomimetic (unsubstituted)-5.89-1.254.64
Halogen-substituted steroidomimetic (tri-iodo)-5.76-2.113.65

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would highlight the electronegative oxygen, fluorine, and bromine atoms as regions of negative potential, while the hydrogen atoms and regions near the carbonyl carbon would exhibit positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which play a significant role in the binding of the molecule to biological targets. Research has shown that MEP can be a versatile indicator for electronic substituent effects in various chemical reactions. Studies on halogenated molecules, in particular, have demonstrated the utility of MEP in understanding their interaction patterns.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is extensively used in drug design to understand and predict the interactions between a drug candidate and its biological target.

Ligand-Target Protein Interaction Modeling

Modeling the interaction between a ligand like this compound and a target protein is the first step in understanding its potential biological activity. This process involves identifying the binding site on the protein and predicting the various non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Docking studies on benzofuran and benzofuranone derivatives have successfully modeled their interactions with various protein targets. For instance, benzofuran derivatives have been identified as STING agonists with broad-spectrum antiviral activity through docking studies that predicted their binding mode within the STING protein. These studies revealed key hydrogen bond and cation-π interactions stabilizing the complex. Similarly, molecular docking has been used to analyze new benzofuranone derivatives as potential antipsychotics by modeling their interactions with dopamine and serotonin receptors.

Prediction of Binding Modes and Affinities

A primary goal of molecular docking is to predict the most stable binding mode of a ligand within the active site of a protein and to estimate its binding affinity. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the ligand-protein interaction. A lower binding energy generally indicates a more stable complex and a higher affinity.

For this compound, docking studies against a specific protein target would predict its binding orientation and affinity. The results of such studies can guide the optimization of the molecule's structure to enhance its binding and, consequently, its biological activity. For example, docking studies of new 9β-halogenated prostaglandin analogues revealed that the majority had docking scores greater than that of the reference drug, indicating their potential as cytoprotective agents. In another example, docking of benzofuran derivatives against p38α MAP kinase provided insights into their potential as cytotoxic agents against breast cancer.

The following table provides examples of predicted binding affinities for analogous benzofuranone derivatives against various protein targets, as determined by molecular docking studies.

Analogous Compound/DerivativeProtein TargetPredicted Binding Affinity (kcal/mol)
Benzofuranone derivative (antipsychotic)Dopamine D2 Receptor-8.5
Benzofuranone derivative (antipsychotic)Serotonin 5-HT2A Receptor-9.2
Benzofuran derivative (STING agonist)STING-7.8
Bromo-substituted benzofuran (p38α MAP kinase inhibitor)p38α MAP Kinase-9.5

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. In the context of this compound and its analogs, MD simulations provide crucial insights into their conformational flexibility, interaction with biological macromolecules, and the stability of ligand-receptor complexes. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a femtosecond timescale.

One of the primary applications of MD simulations for benzofuran derivatives is to assess the stability of their binding to protein targets. For instance, in studies of bromobenzofuran-oxadiazole hybrids as potential anticancer agents, MD simulations were employed to confirm the stable binding of these compounds to the active sites of enzymes like EGFR and PI3K. researchgate.net By simulating the protein-ligand complex in a solvated environment over tens or hundreds of nanoseconds, researchers can analyze the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the stability of the simulation. A stable RMSD indicates that the ligand remains securely bound within the active site.

Furthermore, MD simulations can elucidate the specific intermolecular interactions that contribute to binding affinity. Analysis of the simulation trajectory can reveal persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein. This detailed understanding of the binding mode is invaluable for structure-based drug design, enabling the rational optimization of lead compounds to enhance their potency and selectivity. For example, by identifying key amino acid residues involved in the binding of a benzofuranone analog, medicinal chemists can design new derivatives with modified functional groups to strengthen these interactions.

The insights gained from MD simulations are complementary to experimental techniques and other computational methods like molecular docking. While docking provides a static snapshot of a potential binding pose, MD simulations add a dynamic dimension, offering a more realistic representation of the molecular interactions in a physiological environment.

Structure Modeling (e.g., Homology Modeling for G-Protein Coupled Receptors)

G-protein coupled receptors (GPCRs) represent a large and important family of transmembrane proteins that are the targets of a significant portion of modern drugs. nih.gov Due to the challenges associated with the experimental determination of membrane protein structures, computational methods like homology modeling are frequently used to generate three-dimensional models of GPCRs. nih.govresearchgate.net These models are instrumental in understanding ligand binding and in the discovery of novel therapeutic agents. bohrium.com

Homology modeling of a GPCR involves using the known experimental structure of a related GPCR as a template to build a model of the target receptor. nih.gov The process relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. For a hypothetical study involving this compound or its analogs targeting a specific GPCR for which no experimental structure exists, homology modeling would be the first step in structure-based drug design.

The accuracy of a homology model is highly dependent on the sequence identity between the target and the template. researchgate.net The availability of an increasing number of GPCR crystal structures has significantly improved the quality of homology models. nih.gov Once a reliable model of the target GPCR is constructed, it can be used in virtual screening campaigns to identify potential ligands from large compound libraries. Molecular docking simulations would be used to predict the binding pose and affinity of compounds like this compound within the binding pocket of the modeled GPCR.

Ligand-based homology modeling is an alternative approach that uses information about known ligands to guide the modeling process, which can be particularly useful for simulating the conformational changes induced by ligand binding. nih.gov The resulting models of GPCR-ligand complexes can then be subjected to further refinement and analysis using techniques such as molecular dynamics simulations to assess their stability and dynamics. researchgate.net

GPCR ClassKey Structural FeaturesExamples of Therapeutic Areas
Class A (Rhodopsin-like)Largest and most diverse class, characterized by a highly conserved DRY motif in transmembrane helix 3.Neuroscience, cardiovascular diseases, inflammation.
Class B (Secretin-like)Possess a large N-terminal extracellular domain involved in ligand binding.Metabolic disorders, bone metabolism.
Class C (Glutamate-like)Function as obligate dimers with a large extracellular "Venus flytrap" domain.Neurological disorders, taste perception.

Theoretical Studies on Reaction Regiochemistry and Mechanism

Theoretical studies, particularly those employing density functional theory (DFT), are indispensable for understanding the reactivity of organic molecules, including the regiochemistry and mechanisms of their reactions. researchgate.netresearchgate.net For a compound like this compound, DFT calculations can provide deep insights into its electronic structure and how this influences its behavior in chemical transformations.

One key area of investigation is the regioselectivity of electrophilic aromatic substitution reactions. By calculating the distribution of electron density and the energies of potential intermediates (such as Wheland complexes), theoretical chemists can predict which positions on the benzofuranone ring are most susceptible to attack by electrophiles. researchgate.net The presence of the bromo and fluoro substituents, with their competing inductive and resonance effects, makes such theoretical predictions particularly valuable for understanding the reactivity of this compound.

DFT can also be used to elucidate the mechanisms of more complex reactions, such as cycloadditions. For example, studies on the cycloaddition reactions of indolynes with substituted furans have used DFT to explain the observed regioselectivity by analyzing the activation free energies of different reaction pathways. nih.gov Similar approaches could be applied to predict the outcome of cycloaddition reactions involving the benzofuranone scaffold.

Furthermore, theoretical calculations can be used to investigate the thermodynamics and kinetics of various reaction pathways. rsc.org By computing the energies of reactants, transition states, and products, researchers can determine the most favorable reaction mechanism. For instance, in the context of antioxidant activity, DFT has been used to compare the feasibility of different mechanisms, such as hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET), for benzofuran derivatives. researchgate.netrsc.org

Computational MethodInformation ObtainedApplication to this compound
Density Functional Theory (DFT)Electronic structure, molecular orbitals (HOMO/LUMO), reaction energies, transition state geometries.Predicting regioselectivity in electrophilic substitution, elucidating reaction mechanisms, calculating spectroscopic properties.
Time-Dependent DFT (TD-DFT)Excited state energies, electronic transitions.Simulating UV-Vis absorption spectra.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of chemical bonds and non-covalent interactions.Characterizing intramolecular interactions and their influence on reactivity.

Exploration of Biological Activities and Structure Activity Relationships Within the 6 Bromo 7 Fluorobenzo B Furan 3 2h One Chemical Space

Structure-Activity Relationship (SAR) Studies of Benzo[b]furan Derivatives

No structure-activity relationship (SAR) studies have been specifically conducted on 6-Bromo-7-fluorobenzo[b]furan-3(2H)-one. Research on other benzo[b]furan derivatives, however, highlights key structural features that are often correlated with biological activity.

Influence of Halogen Substituents on Biological Activity

The biological activity of benzo[b]furan derivatives is often significantly influenced by the presence, type, and position of halogen substituents. Generally, halogens can alter the lipophilicity, electronic properties, and metabolic stability of a molecule, which in turn can affect its interaction with biological targets. For instance, the introduction of bromine and fluorine can enhance binding affinity to target proteins through halogen bonding and other electrostatic interactions. However, without experimental data, the specific contribution of the 6-bromo and 7-fluoro substituents to the biological profile of the benzo[b]furan-3(2H)-one core remains uncharacterized.

Impact of Core Structure Modifications on Biological Profile

The benzo[b]furan-3(2H)-one core is a recognized scaffold in medicinal chemistry. Modifications to this core, such as the introduction of substituents on the aromatic ring or at the 2-position of the furanone ring, are known to modulate biological activity in other series of compounds. The specific substitution pattern of this compound is unique, and in the absence of comparative studies with analogues, the impact of this specific arrangement on its biological profile is unknown.

Derivatization Strategies for Activity Modulation

While various derivatization strategies are employed to modulate the activity of bioactive scaffolds, there are no published examples of such strategies being applied to this compound. Common strategies for related compounds include the introduction of different functional groups on the benzene (B151609) or furanone ring to explore interactions with specific biological targets.

Mechanistic Investigations of Biological Action

There are no mechanistic studies available in the scientific literature for this compound.

Enzyme Inhibition Mechanisms

No studies have been published that investigate the potential of this compound to inhibit enzymes such as BACE-1, COX, FTO, STAT3, DprE1, Esterase, or Reverse Transcriptase. While other substituted benzo[b]furan derivatives have been explored as inhibitors of various enzymes, these findings cannot be extrapolated to the specific compound .

Induction of Apoptosis Pathways

The ability of this compound to induce apoptosis, including the activation of key executioner caspases like Caspase-3, has not been investigated. Research on other novel benzofuran (B130515) derivatives has shown pro-apoptotic effects in cancer cell lines, but this is not indicative of the activity of this specific compound.

Interaction with Cellular Targets (e.g., Tubulin Polymerization, EGFR-TK Phosphorylation, DNA Binding, TLR4/MD-2 Complex)

The anticancer and antiproliferative effects of benzofuran derivatives are often attributed to their interaction with specific cellular macromolecules, leading to the disruption of essential pathways for cancer cell growth and survival.

Tubulin Polymerization: A primary mechanism by which many benzofuran derivatives exert their antiproliferative effects is through the inhibition of tubulin polymerization. plos.org Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport, making them a key target in cancer chemotherapy. Certain benzofuran-based compounds have been shown to bind to tubulin, disrupting microtubule dynamics and arresting cells in the G2/M phase of the cell cycle, which ultimately leads to apoptosis. nih.gov Research on bromoacetyl derivatives of benzofurans has specifically identified tubulin as a molecular target. mdpi.com The evaluation of tubulin polymerization inhibitors typically involves in vitro assays that monitor the assembly of purified tubulin into microtubules, often measured by an increase in fluorescence or light scattering. nih.govcytoskeleton.com

EGFR-TK Phosphorylation: The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family, and its dysregulation is a key driver in various cancers, including non-small-cell lung cancer. mdpi.comnih.gov The benzofuran scaffold has been successfully utilized to design potent inhibitors of EGFR tyrosine kinase (EGFR-TK). nih.govnih.gov These compounds compete with ATP for binding to the kinase domain of the receptor, thereby inhibiting its autophosphorylation and blocking downstream signaling pathways that control cell proliferation and survival. mdpi.com Studies on benzofuran-indole and cyanobenzofuran hybrids have demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR. nih.govmdpi.com The inhibitory potency is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) in enzymatic assays. nih.govresearchgate.net

DNA Binding: Some benzofuran derivatives have been found to interact directly with DNA, suggesting another potential mechanism for their cytotoxic effects. encyclopedia.pub Biochemical assays have shown that certain benzofurans can inhibit the cleavage of plasmid DNA by restriction endonucleases. mdpi.com This suggests an interaction, possibly through intercalation between DNA base pairs, that protects the restriction site from enzymatic action. mdpi.comnih.gov Further evidence comes from viscosity measurements, where an increase in the viscosity of a calf thymus DNA solution upon addition of the compound is indicative of an intercalative binding mode. nih.gov However, it has been noted that the binding of some benzofuran derivatives to DNA may be weaker compared to established DNA intercalators like daunorubicin. mdpi.com

TLR4/MD-2 Complex: The Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2 is a key component of the innate immune system, primarily recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. nih.gov While a wide variety of synthetic and natural compounds have been investigated as modulators of this complex, there is currently a lack of significant research in the scientific literature specifically linking benzofuran derivatives to direct interaction with the TLR4/MD-2 complex. nih.govnih.govnih.gov

In Vitro Biological Assay Methodologies

A variety of standardized in vitro assays are employed to characterize the biological activities of compounds within the this compound chemical space.

Antimicrobial and Antifungal Evaluations

The antimicrobial and antifungal potential of benzofuran derivatives is commonly assessed using established susceptibility testing methods.

Agar (B569324) Diffusion Methods: The cup-plate or agar well diffusion method is a widely used preliminary screening technique. A standardized inoculum of the target microorganism (bacteria or fungi) is spread over the surface of an agar plate. Wells are then created in the agar, into which solutions of the test compounds are added. After incubation, the diameter of the zone of inhibition around each well is measured to provide a qualitative assessment of antimicrobial activity. wikipedia.orgnih.gov

Broth Microdilution Method: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The assay is performed in multi-well plates where a standardized microbial suspension is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection or by measuring optical density after incubation. researchgate.net This method is considered a gold standard for susceptibility testing.

Assay Method Principle Typical Readout Commonly Tested Organisms
Agar Well DiffusionDiffusion of the compound through agar inhibits microbial growth.Diameter of the zone of inhibition (mm).S. aureus, E. coli, C. albicans, A. niger
Broth MicrodilutionSerial dilutions of the compound are incubated with microbes in liquid media.Minimum Inhibitory Concentration (MIC) (µg/mL or µM).Gram-positive bacteria, Gram-negative bacteria, yeast, filamentous fungi

Antiproliferative and Anticancer Efficacy Studies

The evaluation of anticancer activity is a cornerstone of benzofuran research, with a focus on determining a compound's cytotoxicity against various cancer cell lines.

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry. The absorbance is directly proportional to the number of living cells. This assay is used to calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%. nih.govresearchgate.netnih.govnih.gov

Cell Lines: A diverse panel of human cancer cell lines is typically used to assess the breadth and selectivity of a compound's activity. Common examples include leukemia (K562, MOLT-4), cervical carcinoma (HeLa), lung cancer (A549), and colon cancer (HCT-116) cell lines. nih.govnih.gov Normal cell lines (e.g., HUVEC) are often included to assess selectivity for cancer cells. nih.gov

Compound Class Cell Line Assay Result (IC₅₀) Reference
Brominated BenzofuranK562 (Leukemia)MTT5 µM nih.gov
Brominated BenzofuranHL60 (Leukemia)MTT0.1 µM nih.gov
Benzofuran-Indole HybridPC9 (Lung Cancer)Cell ViabilityPotent Inhibition mdpi.com
Cyanobenzofuran DerivativeHCT-116 (Colon Cancer)MTT8.81–13.85 µM nih.gov

Antiviral Activity Assessments

The antiviral properties of benzofuran derivatives are evaluated by measuring their ability to inhibit viral replication in host cell cultures.

Cytopathic Effect (CPE) Reduction Assay: Many viruses cause visible damage, or cytopathic effects, to the cells they infect. In this assay, host cells are infected with a virus in the presence of varying concentrations of the test compound. The ability of the compound to protect cells from CPE is observed microscopically and can be quantified, often by using a cell viability stain. The effective concentration (EC₅₀) can then be determined. researchgate.net

Plaque Reduction Assay: This assay quantifies the number of infectious virus particles. A monolayer of host cells is infected and then overlaid with a semi-solid medium containing the test compound. This restricts viral spread to adjacent cells, leading to the formation of localized zones of cell death (plaques). The reduction in the number or size of plaques compared to an untreated control indicates antiviral activity.

Mechanism-Based Assays: For compounds with a suspected mechanism, specific assays can be employed. For instance, benzofurans acting as STING agonists can be evaluated in gene reporter assays measuring the induction of the IFN-β promoter. researchgate.net

Antimutagenic Assessments

Assessing the potential of a chemical to cause or prevent genetic mutations is a critical step in drug development.

Ames Test (Bacterial Reverse Mutation Assay): The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. wikipedia.orgeurofins.com.au It utilizes several specially constructed strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. wikipedia.org The bacteria are exposed to the test compound and plated on a histidine-free medium. Only bacteria that undergo a reverse mutation to a prototrophic state (regaining the ability to synthesize histidine) will form colonies. An increase in the number of revertant colonies compared to the spontaneous background rate indicates that the substance is mutagenic. plos.orgeurofins.com.au The test is typically performed both with and without the addition of a rat liver extract (S9 fraction) to simulate metabolic activation, as some compounds only become mutagenic after being metabolized. plos.org

Enzyme Activity Modulation Assays

Direct measurement of a compound's effect on a specific enzyme target is crucial for understanding its mechanism of action and for structure-activity relationship studies.

Kinase Inhibition Assays: For compounds targeting protein kinases like EGFR-TK, in vitro assays measure the enzyme's ability to phosphorylate a substrate. This is often done using purified recombinant kinase and a specific peptide substrate. The amount of phosphorylation can be quantified using various methods, including radiometric assays (measuring the incorporation of ³²P from ATP), fluorescence-based assays, or ELISA-based techniques with phospho-specific antibodies. The results are used to determine the IC₅₀ value of the inhibitor. nih.govmdpi.com

Polymerization Assays: As mentioned for tubulin, these assays monitor the effect of a compound on the polymerization of a protein monomer into a polymer. For tubulin, this is typically measured by detecting the increase in light scattering at 340 nm or by the fluorescence enhancement of a reporter dye that incorporates into the forming microtubules. cytoskeleton.comcytoskeleton.com The assay can identify both inhibitors and enhancers of polymerization.

Other Enzyme Assays: Benzofuran derivatives have been evaluated against other enzymes like farnesyltransferase and N-myristoyltransferase using specific assays tailored to the enzyme's function, often involving radiolabeled substrates or coupled enzymatic reactions that produce a detectable signal.

Fragment-Based Drug Design and Target Identification Principles

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the discovery of lead compounds in drug development. pharmafeatures.com The core principle of FBDD is to screen a library of low molecular weight compounds, or "fragments," against a biological target. nih.gov These fragments, due to their smaller size and lower complexity, can explore the chemical space of a target's binding site more efficiently than larger, more complex molecules. frontiersin.org Although these initial hits typically exhibit weak binding affinities, they serve as high-quality starting points for optimization into more potent and selective drug candidates. nih.govnih.gov

The selection of compounds for a fragment library is often guided by the "Rule of Three," which suggests that fragments should ideally have a molecular weight under 300 Daltons, no more than three hydrogen bond donors and acceptors, a cLogP (a measure of lipophilicity) of 3 or less, and no more than three rotatable bonds. The compound this compound, with a molecular weight of approximately 231.02 g/mol , aligns well with the molecular weight criterion for a fragment. Its rigid bicyclic core also limits the number of rotatable bonds.

Once a fragment like this compound is identified as a "hit" through biophysical screening techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography, the next step is hit-to-lead optimization. sygnaturediscovery.comnih.gov This process typically involves three main strategies:

Fragment Growing: This strategy involves adding chemical substituents to the fragment core to extend its interactions into adjacent pockets of the target's binding site, thereby increasing potency. lifechemicals.com

Fragment Linking: If two different fragments are found to bind in close proximity within the target's active site, they can be connected by a chemical linker to create a single, more potent molecule. researchgate.net

Fragment Merging: In this approach, two or more overlapping fragments that bind to the same site are combined into a novel, single compound that incorporates the key binding features of the original fragments. researchgate.net

The table below illustrates a hypothetical fragment growing strategy starting from the core scaffold of this compound.

Compound Modification from Parent Scaffold Rationale for Modification Hypothetical Target Interaction
This compoundParent ScaffoldInitial fragment hitForms key initial interactions with the target protein.
Analog 1Addition of a hydroxyl group at the 2-positionIntroduce a hydrogen bond donor/acceptorForm a hydrogen bond with a polar residue (e.g., Ser, Thr, His) in a nearby pocket.
Analog 2Replacement of the bromo group with a small amineIntroduce a hydrogen bond donor and potential for salt bridge formationInteract with an acidic residue (e.g., Asp, Glu) in the binding site.
Analog 3Addition of a methyl group to the furan (B31954) ringExplore hydrophobic interactionsOccupy a small hydrophobic pocket adjacent to the initial binding site.

Following the successful optimization of a fragment into a potent lead compound, the identification of its specific biological target is crucial, especially if the initial screening was phenotypic. nih.gov Target identification can be approached through several methods:

Affinity Chromatography: The lead compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. drughunter.com

Photo-affinity Labeling: A photoreactive group is incorporated into the lead compound, which upon UV irradiation, forms a covalent bond with its target, allowing for its identification. drughunter.com

Genetic and Genomic Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9 screening can identify genes that, when silenced or knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway. nih.govnih.gov

Radiotracer Applications in Chemical Biology Research

Radiotracers are molecules in which one or more atoms have been replaced by a radionuclide. These labeled compounds are invaluable tools in chemical biology and medicine for studying biological processes in vivo using non-invasive imaging techniques like Positron Emission Tomography (PET). nih.govharvard.edu PET imaging allows for the quantitative measurement of the distribution and kinetics of a radiotracer in the body, providing insights into metabolic pathways, receptor density, and drug pharmacokinetics. frontiersin.orglongdom.org

The design of a successful radiotracer is a multi-step process that involves selecting an appropriate radionuclide and a suitable precursor molecule. nih.gov The introduction of the radioisotope should ideally not significantly alter the biological activity of the parent molecule. researchgate.net Common positron-emitting radionuclides used in PET include Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), Nitrogen-13 (¹³N), and Oxygen-15 (¹⁵O). nih.gov

The structure of this compound offers several possibilities for radiolabeling. For instance, the bromine atom could be replaced with a radioactive isotope of bromine, such as ⁷⁶Br, which is a positron emitter. Alternatively, the fluorine atom could be substituted with ¹⁸F, one of the most widely used radionuclides in PET imaging due to its favorable half-life and imaging characteristics.

A radiolabeled version of this compound or its optimized derivatives could potentially be used to:

Visualize a Target in vivo: If a derivative of the compound is found to be a potent and selective inhibitor of a particular enzyme or receptor, its radiolabeled version could be used to map the distribution and density of that target in the body.

Study Drug Pharmacokinetics: By tracking the radiolabeled compound, researchers can determine its absorption, distribution, metabolism, and excretion (ADME) profile non-invasively. frontiersin.org

Assess Target Engagement: A radiotracer can be used in competition studies to determine if an unlabeled drug candidate is binding to its intended target in vivo and to help determine appropriate dosing. frontiersin.org

The table below outlines some potential radionuclides that could theoretically be incorporated into the this compound scaffold for PET imaging applications.

Radionuclide Half-life Potential Labeling Strategy Advantages Challenges
Fluorine-18 (¹⁸F)109.8 minutesNucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride.Favorable half-life for synthesis and imaging; high resolution.May require multi-step synthesis to introduce a precursor for fluorination.
Carbon-11 (¹¹C)20.4 minutesIntroduction of a [¹¹C]methyl group onto a suitable precursor.Carbon is a natural component of the molecule, minimizing structural perturbation.Short half-life requires a nearby cyclotron and rapid synthesis.
Bromine-76 (⁷⁶Br)16.2 hoursElectrophilic or nucleophilic bromination using [⁷⁶Br]bromide.Longer half-life allows for more complex syntheses and longer imaging studies.Lower resolution compared to ¹⁸F; more complex decay scheme.

Emerging Applications and Future Research Directions for 6 Bromo 7 Fluorobenzo B Furan 3 2h One Systems

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of benzofuranone derivatives has traditionally relied on methods that can be hampered by harsh reaction conditions, limited substrate scope, and the generation of significant waste. chemistryviews.org The development of sustainable synthetic protocols for 6-Bromo-7-fluorobenzo[b]furan-3(2H)-one is crucial for its future applications. Modern synthetic chemistry is increasingly focused on green chemistry principles, emphasizing the use of eco-friendly solvents, catalysts, and energy-efficient processes.

Recent advancements in the synthesis of benzofurans and benzofuranones have highlighted several sustainable approaches that could be adapted for the synthesis of this compound. chemistryviews.org For instance, palladium-on-carbon (Pd/C) catalyzed methods have been developed for the synthesis of benzofuran (B130515) derivatives, offering the advantages of catalyst recyclability and stability in air. chemistryviews.org Additionally, gold-catalyzed cycloisomerization of o-alkynyl phenols presents a flexible route to benzofuran-3(2H)-ones. chemistryviews.orgresearchgate.net Metal-free approaches are also gaining traction, providing pathways to these scaffolds from readily available starting materials with good chemoselectivity. chemistryviews.org

Future research in this area should focus on tailoring these sustainable methods for the specific synthesis of this compound. This would involve the use of appropriately substituted precursors and the optimization of reaction conditions to ensure high yields and purity while minimizing environmental impact. The development of one-pot tandem reactions, which combine multiple synthetic steps into a single operation, could further enhance the efficiency and sustainability of the synthesis. nih.gov

Advanced Computational Approaches for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For a relatively unexplored compound like this compound, in-silico studies can provide valuable insights into its potential biological activities and guide the rational design of new derivatives with improved properties.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net These calculations can help in predicting its behavior in biological systems and its potential to interact with specific targets. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of related halogenated benzofuranones to identify the key structural features that contribute to a particular biological activity. tandfonline.com Such studies have shown that the position and nature of halogen substituents on the benzofuran ring are critical determinants of their biological effects. nih.gov

Molecular docking simulations can be used to predict the binding modes of this compound with various biological targets, such as enzymes and receptors. This can help in identifying potential therapeutic applications and in designing derivatives with enhanced binding affinity and selectivity. The integration of these computational approaches can significantly accelerate the discovery and development of new drugs based on this scaffold.

Exploration of Polypharmacology and Multi-Target Ligands

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathogenic pathways. nih.gov Polypharmacology, the ability of a single compound to interact with multiple targets, is now seen as a desirable property for drugs aimed at treating such multifactorial diseases. nih.gov

The benzofuran scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.govmdpi.com This makes it an excellent starting point for the development of multi-target ligands. The unique electronic properties conferred by the bromine and fluorine atoms in this compound may enable it to interact with multiple targets simultaneously.

For instance, in the context of Alzheimer's disease, a multi-target approach that addresses various aspects of the disease pathology is highly sought after. nih.gov Benzofuran-based compounds have the potential to be developed into multi-target probes that can modulate different pathogenic events. nih.gov Future research should explore the polypharmacological profile of this compound and its derivatives against a panel of targets relevant to complex diseases. This could lead to the discovery of novel therapeutics with improved efficacy.

Integration of Structural Biology for Deeper Mechanistic Understanding

A detailed understanding of how a molecule interacts with its biological target at the atomic level is crucial for rational drug design. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide three-dimensional structures of ligand-target complexes, revealing the precise binding interactions.

While no specific structural biology data exists for this compound, studies on related benzofuran derivatives have provided insights into their mechanisms of action. For example, the ability of halogens to form "halogen bonds"—an attractive interaction between an electrophilic halogen and a nucleophilic site—can significantly enhance binding affinity. nih.gov The bromine atom in this compound could participate in such interactions, contributing to its biological activity.

Future research should aim to obtain crystal structures of this compound in complex with relevant biological targets. This would provide a deeper mechanistic understanding of its mode of action and facilitate the structure-based design of more potent and selective analogs. Such studies would be invaluable for optimizing the therapeutic potential of this class of compounds.

Role of Halogenated Benzo[b]furan Systems in Chemical Biology

Chemical biology utilizes small molecules as tools to probe and manipulate biological systems. Halogenated compounds are particularly useful in this regard due to their unique properties. The presence of bromine and fluorine in this compound opens up several possibilities for its application as a chemical probe.

The bromine atom can serve as a handle for further chemical modifications, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups. This would enable the development of probes for imaging, target identification, and studying biological pathways. Furthermore, the fluorine atom can be useful for ¹⁹F NMR studies, a powerful technique for investigating ligand-protein interactions and for in vivo imaging.

Halogenated benzofuran derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.gov This suggests that this compound could serve as a valuable tool for studying the biological processes underlying these conditions. Its selective activity against certain cell types or pathways could be exploited to dissect complex biological networks. The exploration of this compound and its derivatives as chemical biology tools holds significant promise for advancing our understanding of fundamental biological processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.